2-(pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline
Description
2-(Pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline is a complex organic compound characterized by its quinoline core, a pyrrolidinyl group, and a trifluoromethylphenylmethoxy moiety
Properties
IUPAC Name |
2-pyrrolidin-1-yl-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O/c22-21(23,24)17-9-6-15(7-10-17)14-27-18-5-3-4-16-8-11-19(25-20(16)18)26-12-1-2-13-26/h3-11H,1-2,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYPWZGBCPFJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activity has been explored in various assays, including enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications are being investigated, particularly in the fields of oncology and neurology.
Industry: It can be used as a building block in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: A related compound with a pyridine core instead of quinoline.
Trifluoromethylphenol derivatives: Compounds containing the trifluoromethylphenyl group but lacking the quinoline or pyrrolidinyl moieties.
Uniqueness: 2-(Pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties.
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Biological Activity
2-(Pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with a pyrrolidine moiety and a trifluoromethyl-substituted phenyl group, which may influence its pharmacological properties. The structural formula can be represented as follows:
Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various quinoline derivatives, including this compound, which showed promising results in inhibiting cancer cell proliferation. The compound was tested against several cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Quinoline derivatives are known for their activity against various pathogens. In vitro studies demonstrated that this compound exhibited moderate to high activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Quinoline derivatives are known to interfere with nucleic acid synthesis, thereby inhibiting cell division.
- Induction of Apoptosis : Studies have suggested that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : The presence of the trifluoromethyl group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Study on Anticancer Effects
In a recent study, researchers synthesized a series of quinoline derivatives, including this compound, and assessed their anticancer efficacy using various assays:
- MTT Assay : This assay confirmed the cytotoxic effects on cancer cell lines.
- Flow Cytometry : Used to analyze apoptosis rates, revealing increased apoptotic cells in treated groups compared to controls.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial potential of quinoline derivatives, where this compound was tested against clinical isolates:
- Disk Diffusion Method : Showed significant inhibition zones for both S. aureus and E. coli, indicating effective antimicrobial action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
